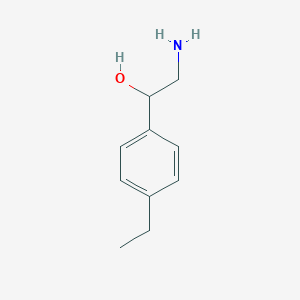

2-Amino-1-(4-ethylphenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

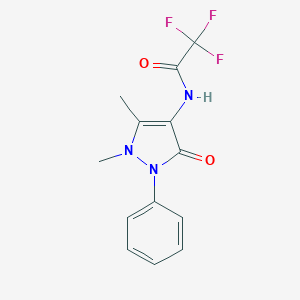

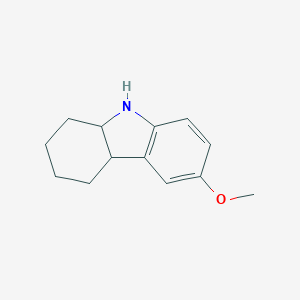

2-Amino-1-(4-ethylphenyl)ethan-1-ol, also known as 4-ethylphenethylamine or 4-EtPEA, is an organic compound with a molecular formula of C10H15NO. It is a derivative of phenethylamine, which is a common component of many pharmaceutical drugs. 4-EtPEA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and surfactants. It is also used as a reagent in the synthesis of other compounds, such as 4-methylphenethylamine, 4-chlorophenethylamine, and 4-methoxy-2-methylphenethylamine.

Applications De Recherche Scientifique

DNA Interaction and Drug Candidate Potential

A study conducted by Kurt et al. (2020) explored the synthesis of novel Schiff base ligands, including derivatives similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds, when combined with metal complexes, showed DNA binding activity. This suggests potential applications in drug development, particularly as ligands in metal complexes with therapeutic properties (Kurt et al., 2020).

Receptor Differentiation in Pharmacology

Lands et al. (1967) discussed the modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a structurally related compound, by adding groups like methyl or ethyl to alter its sympathomimetic activity. This study highlighted the differentiation between β-1 and β-2 receptor types, indicating potential for receptor-specific drug design (Lands, Ludueña, & Buzzo, 1967).

Optical Nonlinear Properties and Material Science

Abdullmajed et al. (2021) synthesized Schiff base compounds using ethyl-4-amino benzoate, with properties related to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds exhibited significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).

Protecting Groups in Peptide Synthesis

Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group for carboxyl, derived from a compound structurally similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. This has implications in the field of peptide synthesis, where protecting groups play a crucial role (Robles, Pedroso, & Grandas, 1993).

Chiral Building Blocks in Organic Synthesis

Demir et al. (2003) synthesized both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a close relative of 2-Amino-1-(4-ethylphenyl)ethan-1-ol, showcasing its utility as a chiral building block in the preparation of compounds like serine and azasugars. This indicates its significance in developing stereoselective synthetic methodologies (Demir et al., 2003).

Propriétés

IUPAC Name |

2-amino-1-(4-ethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKPKJTDGAEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588037 |

Source

|

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

CAS RN |

133562-39-7 |

Source

|

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

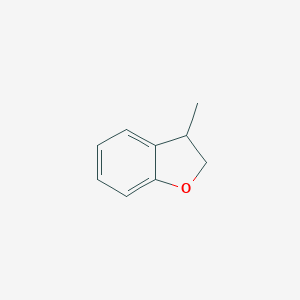

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)